2-Fluorothiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

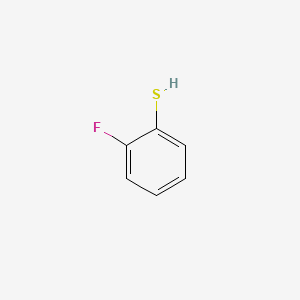

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTZZPVVTSDNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334283 | |

| Record name | 2-Fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-78-0 | |

| Record name | 2-Fluorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorothiophenol

CAS Number: 2557-78-0

This technical guide provides a comprehensive overview of 2-Fluorothiophenol, a critical building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications, with a focus on practical laboratory implementation.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic strong, pungent odor.[1] Its key physical and chemical properties are summarized in the table below. The presence of a highly electronegative fluorine atom ortho to the thiol group significantly influences the molecule's electronic properties, reactivity, and intramolecular interactions.[2][3] Computational studies have shown that this compound exists as two planar conformers, cis and trans, with the cis conformer being more stable due to a weak intramolecular S-H···F hydrogen bond.[2]

| Property | Value | Reference |

| CAS Number | 2557-78-0 | [1] |

| Molecular Formula | C₆H₅FS | [1][4] |

| Molecular Weight | 128.17 g/mol | [4][5] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 61-62 °C at 35 mmHg | [6] |

| Density | 1.2 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.557 | [6] |

| Flash Point | 118 °F (47.8 °C) | [6] |

| pKa | 6.00 ± 0.43 (Predicted) | [1][7] |

| Storage | Air sensitive; store under inert atmosphere. Ambient temperatures. | [1] |

| Solubility | Sparingly soluble in water. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: Data for this compound is available, which is essential for confirming its structure.[8][9]

-

¹³C NMR Spectroscopy: While specific data for this compound was not found, related spectra for similar compounds are available for comparison.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands. The C-F stretching vibration appears around 1265 cm⁻¹ and 1221 cm⁻¹, while the C-S stretching is observed at approximately 1077 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are located at 1581 cm⁻¹ and 1475 cm⁻¹.[11]

-

Mass Spectrometry (MS): GC-MS data is available for this compound, with major peaks observed at m/z 128 and 108.[5]

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility based on available starting materials and desired scale.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

Caption: General synthetic routes to this compound.

Experimental Protocols

Method 1: Reduction of 2-Fluorobenzenesulfonyl Chloride

This is a widely used method for preparing thiophenols.[12] The general procedure involves the reduction of the sulfonyl chloride using a strong reducing agent like zinc dust in an acidic medium.[12][13]

-

Reactants: 2-Fluorobenzenesulfonyl chloride, zinc dust, sulfuric acid.

-

Procedure Outline:

-

A mixture of ice and concentrated sulfuric acid is prepared in a flask and cooled to below 0 °C.

-

2-Fluorobenzenesulfonyl chloride is slowly added to the cold acid mixture with stirring.

-

Zinc dust is then added in portions, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is heated to complete the reduction.

-

The product, this compound, is isolated by steam distillation.

-

The distilled product is separated from the aqueous layer, dried, and purified by vacuum distillation.

-

Method 2: From 2-Fluoroaniline via Diazotization

This method involves the conversion of 2-fluoroaniline to a diazonium salt, followed by reaction with a sulfur-containing reagent.[14]

-

Reactants: 2-Fluoroaniline, sodium nitrite (B80452), acid (e.g., HCl), potassium ethyl xanthate.

-

Procedure Outline:

-

2-Fluoroaniline is dissolved in an aqueous acid solution and cooled.

-

A solution of sodium nitrite is added dropwise to form the diazonium salt.

-

The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate.

-

The resulting xanthate intermediate is hydrolyzed, typically by heating with an alkali, to yield this compound.

-

The product is isolated by extraction and purified by distillation.

-

Reactivity and Applications in Drug Development

The thiol group in this compound is a potent nucleophile, making it a versatile reagent in organic synthesis.[2] It readily participates in S-alkylation, S-arylation, and oxidation reactions.[2] The presence of the ortho-fluorine atom can influence the acidity and nucleophilicity of the thiol group.[3]

This compound is a valuable intermediate in the synthesis of pharmaceuticals, where the fluorinated aromatic thiol moiety can impart desirable properties such as increased metabolic stability and enhanced binding affinity.[1][2][12]

Application Example: Synthesis of Metopimazine

This compound is a key starting material in the synthesis of Metopimazine, a phenothiazine-based antiemetic drug.[6]

Caption: Multi-step synthesis of Metopimazine from this compound.

The synthesis involves several key transformations:[6]

-

S-Arylation: this compound is reacted with o-nitro-p-methylsulfonyl chlorobenzene in acetone (B3395972) to form 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene.

-

Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine using ethanol (B145695) and ferric chloride, yielding 2-(2-Fluorophenylthio)-5-(methylsulfonyl)aniline.

-

Cyclization: The aniline (B41778) derivative undergoes intramolecular cyclization in the presence of sodium hydride in DMSO to form the phenothiazine (B1677639) core structure, 2-methanesulfonyl-10H-phenothiazine.

-

Further Functionalization: The phenothiazine core is then subjected to a series of reactions, including N-acylation, oxidation, and coupling with a piperidine (B6355638) side chain, to afford the final product, Metopimazine.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor.[5] It causes skin and eye irritation and may cause respiratory irritation.[1][5]

-

Handling Precautions:

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.[1]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as it is air-sensitive.[1]

-

Avoid breathing vapors.

-

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

In all cases of exposure, seek immediate medical attention.[6]

-

-

Incompatible Materials: Strong oxidizing agents.

This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment before handling this chemical. Always consult the latest Safety Data Sheet (SDS) for complete safety information.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 2557-78-0 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H5FS | CID 520216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 2557-78-0 [chemicalbook.com]

- 8. This compound(2557-78-0) 1H NMR [m.chemicalbook.com]

- 9. This compound(2557-78-0)IR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. This compound | CAS#:2557-78-0 | Chemsrc [chemsrc.com]

2-Fluorothiophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Fluorothiophenol (CAS No. 2557-78-0). The information is curated for professionals in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical framework for understanding the compound's characteristics.

Chemical Identity and Structure

This compound, also known as 2-fluorobenzenethiol, is an organosulfur compound.[1] Its structure consists of a benzene (B151609) ring substituted with a fluorine atom and a thiol group (-SH) at the ortho positions (1 and 2 positions, respectively).[2] This specific arrangement of functional groups imparts unique reactivity and physical properties to the molecule, making it a valuable intermediate in various chemical syntheses.[2][3]

-

IUPAC Name: 2-fluorobenzenethiol[1]

-

Synonyms: o-Fluorothiophenol, 2-Fluorobenzenethiol, 2-Mercaptofluorobenzene[3][4]

-

CAS Number: 2557-78-0[5]

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in experimental settings.

| Property | Value | Notes |

| Appearance | Clear, colorless to pale yellow liquid[3][6] | --- |

| Density | 1.2 g/mL at 25 °C[4][5] | --- |

| Boiling Point | 61-62 °C at 35 mmHg[5][7] | 162.7 °C at 760 mmHg[8] |

| Melting Point | 14 °C[9] | --- |

| Refractive Index (n20/D) | 1.557 - 1.561[4][5][8] | Measured at 20 °C using the sodium D-line |

| Flash Point | ~56 °C (133 °F)[10] | Closed cup method |

| Solubility | Sparingly soluble in water[3] | Soluble in common organic solvents like ethyl acetate, DMSO, dichloromethane, and chloroform.[11] |

| Purity | Typically >97% or >98%[6][12] | Assay by Gas Chromatography (GC) |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Standard spectral data are available through various chemical databases.

-

¹H NMR: Proton NMR spectra are available and can be used to confirm the arrangement of protons on the aromatic ring.[13]

-

IR Spectroscopy: Infrared spectra will show characteristic peaks for the S-H thiol stretch and C-F stretch, as well as aromatic C-H and C=C vibrations.[1]

-

Mass Spectrometry: Mass spec data confirms the molecular weight of the compound.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or fume hood.[14]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][8][15]

-

Storage: Store in a flammable liquids area, away from ignition sources.[3][7] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[3][10]

Logical Relationship of Properties

The following diagram illustrates the logical flow from the chemical structure of this compound to its resulting physical properties and necessary safety considerations.

Experimental Protocols

While specific laboratory standard operating procedures (SOPs) may vary, the following outlines the general methodologies for determining the key physical properties of a liquid chemical like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6]

-

Apparatus: A Thiele tube or a similar heating bath, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[6][8]

-

Procedure: a. A small amount of this compound is placed in the fusion tube. b. The sealed capillary tube is inverted and placed inside the fusion tube with its open end submerged in the liquid. c. The assembly is attached to a thermometer and heated in the Thiele tube.[6] d. The temperature is slowly increased until a rapid and continuous stream of bubbles emerges from the capillary tube.[16] e. The heat is then removed, and the bath is allowed to cool. f. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to enter the capillary tube.[6][16]

Determination of Density (Gravimetric Method)

Density is the mass per unit volume of a substance.

-

Apparatus: A high-precision analytical balance and a volumetric flask or pycnometer of a known volume.[2][17]

-

Procedure: a. The mass of the clean, dry pycnometer is accurately measured. b. The pycnometer is filled with this compound to the calibration mark, ensuring no air bubbles are present. c. The mass of the filled pycnometer is measured. d. The mass of the liquid is determined by subtracting the mass of the empty pycnometer. e. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[17]

Determination of Refractive Index

The refractive index measures how light propagates through the substance and is a characteristic property.

-

Procedure: a. The refractometer is calibrated, typically using distilled water. b. A few drops of this compound are placed on the prism of the refractometer.[13] c. The prism is closed, and the instrument is allowed to reach thermal equilibrium (typically at 20°C). d. The light source (usually a sodium D-line at 589.3 nm) is directed through the sample.[10] e. The refractive index is read directly from the instrument's scale or digital display where the light and dark fields meet.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite with an ignition source.[4]

-

Apparatus: A closed-cup flash point tester, such as a Pensky-Martens or Tag Closed Cup apparatus.[1][4][15]

-

Procedure: a. The liquid sample is placed in the test cup, and the cup is sealed with a lid.[4] b. The sample is heated at a slow, constant rate while being stirred.[15] c. At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.[3] d. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite in a brief flash.[3][15] This procedure is typically performed according to standard methods like ASTM D93 or ISO 2719.[1][4]

References

- 1. Flash point - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. lcslaboratory.com [lcslaboratory.com]

- 4. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 5. phillysim.org [phillysim.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. OPG [opg.optica.org]

- 10. mt.com [mt.com]

- 11. rudolphresearch.com [rudolphresearch.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. A Complete Guide to Refractometers [uk.rs-online.com]

- 14. precisionlubrication.com [precisionlubrication.com]

- 15. delltech.com [delltech.com]

- 16. Video: Boiling Points - Procedure [jove.com]

- 17. quora.com [quora.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorothiophenol (2-FTP) is an organofluorine compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties, arising from the interplay between the fluorine and thiol substituents on the benzene (B151609) ring, make it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1][2] This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, with a focus on its conformational isomers, intramolecular interactions, and spectroscopic signature. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of molecules incorporating this versatile chemical moiety.

Chemical Structure and Conformational Analysis

This compound consists of a benzene ring substituted with a fluorine atom and a thiol group (-SH) at the ortho positions (C1 and C2, respectively). The presence of these two adjacent functional groups gives rise to two stable planar conformers: a cis form and a trans form.[4]

The cis and trans conformations are defined by the dihedral angle between the C-S-H plane and the plane of the benzene ring. In the cis conformer, the hydrogen atom of the thiol group is oriented towards the fluorine atom, whereas in the trans conformer, it is directed away.

Intramolecular Hydrogen Bonding

A key feature of the stereochemistry of this compound is the presence of a weak intramolecular hydrogen bond of the S-H···F type in the cis conformer.[4] This interaction, which is primarily electrostatic in nature, plays a crucial role in stabilizing the cis conformation relative to the trans form. Computational studies have shown that the cis conformer is more stable than the trans conformer.[4] This intramolecular hydrogen bond significantly influences the molecule's overall geometry, electronic properties, and reactivity.

The schematic below illustrates the chemical structure of this compound with the atom numbering convention used in this guide.

The following diagram illustrates the intramolecular hydrogen bond in the cis-conformer of this compound.

Molecular Geometry

The precise bond lengths and angles of this compound have been determined through a combination of experimental techniques and computational modeling. The tables below summarize key geometric parameters for the more stable cis-conformer, derived from ab initio calculations.

Table 1: Calculated Bond Lengths for cis-2-Fluorothiophenol

| Bond | Bond Length (Å) |

| C-F | 1.35 |

| C-S | 1.77 |

| S-H | 1.34 |

| C1-C2 | 1.39 |

| C2-C3 | 1.39 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C1 | 1.39 |

Table 2: Calculated Bond Angles for cis-2-Fluorothiophenol

| Angle | Bond Angle (°) |

| C2-C1-F | 119.0 |

| C1-C2-S | 122.0 |

| C2-S-H | 96.0 |

| F···H-S | ~90.0 |

Spectroscopic Properties

The structural features of this compound are reflected in its characteristic spectroscopic data. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are powerful tools for its characterization.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Assignment |

| 1H NMR | Multiplets in the aromatic region (δ 6.8-7.4 ppm) | Aromatic protons |

| Singlet for the thiol proton (variable chemical shift) | -SH proton | |

| 13C NMR | Resonances in the aromatic region (δ 115-165 ppm) | Aromatic carbons |

| 19F NMR | Single resonance | Fluorine atom |

| FT-IR (cm-1) | ~2550-2600 | S-H stretching |

| ~1200-1250 | C-F stretching | |

| ~600-700 | C-S stretching | |

| Raman (cm-1) | Strong aromatic ring vibrations | C=C stretching in the benzene ring |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound. Below are representative protocols for its synthesis and spectroscopic characterization.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 2-fluorobenzenesulfonyl chloride.[5]

Workflow for the Synthesis of this compound

Materials:

-

2-Fluorobenzenesulfonyl chloride

-

Zinc dust

-

Concentrated Sulfuric Acid

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of zinc dust in water is prepared.

-

Concentrated sulfuric acid is added dropwise to the stirred suspension, maintaining the temperature below 20°C.

-

A solution of 2-fluorobenzenesulfonyl chloride in a suitable solvent is then added dropwise.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the mixture is filtered to remove excess zinc.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

1H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the aromatic and thiol proton regions, and a relaxation delay of at least 1-2 seconds.

-

13C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the 1H spectrum.

-

19F NMR: Acquire a one-dimensional fluorine spectrum.

FT-IR and Raman Spectroscopy

Instrumentation:

-

FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Raman spectrometer with a suitable laser excitation source (e.g., 785 nm).

Sample Preparation:

-

FT-IR (ATR): A small drop of liquid this compound is placed directly onto the ATR crystal.

-

Raman: The liquid sample can be analyzed in a glass vial or a capillary tube.

Data Acquisition:

-

FT-IR: Spectra are typically collected in the mid-IR range (4000-400 cm-1) with a resolution of 4 cm-1. A background spectrum of the clean ATR crystal is recorded first.

-

Raman: The spectrum is acquired over a suitable spectral range, and the laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample degradation.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The conformational isomerism, the stabilizing intramolecular hydrogen bond in the cis-conformer, and the key spectroscopic features have been discussed. The provided experimental protocols offer a practical starting point for the synthesis and characterization of this important molecule. A thorough understanding of these fundamental aspects is essential for leveraging the full potential of this compound in the development of new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Synthesis of 2-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways to 2-Fluorothiophenol, a key intermediate in the development of pharmaceuticals and other advanced organic materials. The methodologies, reaction mechanisms, and quantitative data presented herein are intended to serve as a valuable resource for chemists in research and development.

Introduction

This compound (CAS 2557-78-0) is an important organofluorine building block, valued for its utility in introducing the fluorothiophenyl moiety into more complex molecules.[1][2] The presence of both a fluorine atom and a thiol group on the aromatic ring imparts unique reactivity and properties, making it a desirable intermediate in medicinal chemistry and materials science.[3][4] This document details the most common and effective synthetic routes for the preparation of this versatile compound.

Synthesis Pathways and Mechanisms

Several distinct synthetic strategies have been developed for the synthesis of this compound. These can be broadly categorized as:

-

Reduction of 2-Fluorobenzenesulfonyl Chloride

-

The Leuckart Thiophenol Synthesis from 2-Fluoroaniline (B146934)

-

The Newman-Kwart Rearrangement from 2-Fluorophenol (B130384)

-

Transition Metal-Catalyzed Cross-Coupling of 2-Fluorohalobenzenes

-

Nucleophilic Aromatic Substitution

Reduction of 2-Fluorobenzenesulfonyl Chloride

A common and direct route to this compound involves the reduction of readily available 2-fluorobenzenesulfonyl chloride.[1] This method is often favored for its straightforwardness and use of common reducing agents.

Reaction Pathway:

Mechanism: The reaction proceeds via the reduction of the sulfonyl chloride group to a thiol. While various reducing agents can be employed, a common method involves the use of zinc dust in an acidic medium. The acid protonates the sulfonyl chloride, making it more susceptible to reduction by the zinc metal.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Fluorobenzenesulfonyl Chloride | Zinc powder, Sulfuric acid | Water/Toluene | 70-95 | 2-4 | ~70-80 |

Experimental Protocol (Adapted from a similar procedure for the para-isomer)[5]:

-

To a stirred solution of 2-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as toluene, add water and cool the mixture to 0-5 °C.

-

Slowly add zinc powder (2.0-3.0 eq) portion-wise, maintaining the temperature below 20 °C.

-

After the addition is complete, gradually heat the reaction mixture to 70-95 °C and maintain for 2-4 hours, monitoring the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

The Leuckart Thiophenol Synthesis from 2-Fluoroaniline

This classical method provides a route to thiophenols from the corresponding anilines via a diazonium salt intermediate.[6] The process involves three main steps: diazotization of the aniline, reaction with a xanthate, and subsequent hydrolysis.

Reaction Pathway:

Mechanism: 2-Fluoroaniline is first converted to its diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt is then treated with a nucleophilic sulfur source, typically potassium ethyl xanthate. The resulting aryl xanthate is then hydrolyzed under basic conditions to yield the thiophenol.

Quantitative Data:

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | 2-Fluoroaniline | NaNO₂, HCl | Water | 0-5 | 0.5 | >95 (in solution) |

| 2 | 2-Fluorobenzenediazonium Chloride | Potassium Ethyl Xanthate | Water | 50-60 | 1 | 70-85 |

| 3 | S-(2-Fluorophenyl) O-Ethyl Dithiocarbonate | NaOH | Ethanol (B145695)/Water | Reflux | 2-4 | 85-95 |

Experimental Protocol (Adapted from a general Leuckart procedure):

-

Diazotization: Dissolve 2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

-

Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and heat to 50-60 °C. Add the cold diazonium salt solution dropwise to the warm xanthate solution. Nitrogen gas will evolve. After the addition is complete, stir the mixture for an additional hour.

-

Hydrolysis: Cool the reaction mixture and extract the crude aryl xanthate with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer, dry it, and concentrate. Add a solution of sodium hydroxide (B78521) (3.0 eq) in a mixture of ethanol and water to the crude xanthate. Reflux the mixture for 2-4 hours.

-

Work-up: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude this compound by vacuum distillation.

The Newman-Kwart Rearrangement from 2-Fluorophenol

The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols.[3][7] It involves the thermal,[8] catalytic,[8] or photochemically-induced[8] intramolecular rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed.

Reaction Pathway:

Mechanism: The key step is the intramolecular nucleophilic aromatic substitution where the sulfur atom of the thiocarbonyl group attacks the ipso-carbon of the aromatic ring, proceeding through a four-membered cyclic transition state. The driving force for this rearrangement is the formation of the thermodynamically more stable carbon-oxygen double bond at the expense of a carbon-sulfur double bond.

Quantitative Data:

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Method | Typical Yield (%) |

| 1 | 2-Fluorophenol | Dimethylthiocarbamoyl chloride, NaH | DMF | 25-50 | - | >90 |

| 2 | O-(2-Fluorophenyl) Dimethylthiocarbamate | - | Diphenyl ether | 200-300 | Thermal | 70-90 |

| 2 | O-(2-Fluorophenyl) Dimethylthiocarbamate | Pd(OAc)₂, P(t-Bu)₃ | Toluene | ~100 | Catalytic | 80-95 |

| 3 | S-(2-Fluorophenyl) Dimethylthiocarbamate | KOH | Methanol (B129727)/Water | Reflux | - | >90 |

Experimental Protocol (General Procedure):

-

Thiocarbamate Formation: To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of 2-fluorophenol (1.0 eq) in DMF dropwise at 0 °C. After hydrogen evolution ceases, add dimethylthiocarbamoyl chloride (1.1 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate.

-

Rearrangement (Thermal): Heat the purified O-(2-fluorophenyl) dimethylthiocarbamate neat or in a high-boiling solvent like diphenyl ether to 200-300 °C until the rearrangement is complete.

-

Hydrolysis: Dissolve the resulting S-(2-fluorophenyl) dimethylthiocarbamate in methanol and add a solution of potassium hydroxide (excess) in water. Reflux the mixture until the hydrolysis is complete.

-

Work-up: Cool, acidify with HCl, and extract the this compound with an organic solvent. Wash, dry, and purify by vacuum distillation.

Transition Metal-Catalyzed Cross-Coupling of 2-Fluorohalobenzenes

Modern synthetic methods allow for the direct formation of the carbon-sulfur bond through transition metal-catalyzed cross-coupling reactions. Both palladium and copper catalysts have been employed for the synthesis of aryl thiols from aryl halides.

Reaction Pathway:

Mechanism: The catalytic cycle typically involves oxidative addition of the aryl halide to the low-valent metal center, followed by coordination of the sulfur source and reductive elimination to form the C-S bond and regenerate the catalyst.

Quantitative Data (Representative Conditions):

| Aryl Halide | Sulfur Source | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 2-Fluoroiodobenzene | Na₂S | CuI, 1,10-Phenanthroline (B135089) | K₂CO₃ | DMF | 90-110 | 70-90 |

| 2-Fluorobromobenzene | Thiol surrogate | Pd(OAc)₂, Xantphos | Cs₂CO₃ | Toluene | 100-120 | 65-85 |

Experimental Protocol (General Copper-Catalyzed Procedure):

-

To a reaction vessel, add 2-fluoroiodobenzene (1.0 eq), sodium sulfide (B99878) (1.5 eq), CuI (5-10 mol%), and a suitable ligand such as 1,10-phenanthroline (10-20 mol%).

-

Add a base such as K₂CO₃ (2.0 eq) and an anhydrous solvent like DMF.

-

Heat the reaction mixture at 90-110 °C under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. The product is then purified by column chromatography or distillation.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of a leaving group on an activated aromatic ring by a sulfur nucleophile is another potential route. In the case of this compound, a plausible starting material would be 1,2-difluorobenzene (B135520), where one fluorine atom acts as the leaving group.

Reaction Pathway:

Mechanism: The reaction proceeds via an addition-elimination mechanism. The sulfur nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of a fluoride (B91410) ion restores the aromaticity and yields the product. The presence of the second fluorine atom provides some activation of the ring towards nucleophilic attack.

Quantitative Data (Hypothetical Conditions):

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

| 1,2-Difluorobenzene | NaSH | DMSO or NMP | 100-150 | Sealed tube | Moderate to Good |

Experimental Protocol (General SNAr Procedure):

-

In a pressure vessel, dissolve 1,2-difluorobenzene (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

-

Add sodium hydrosulfide (B80085) (NaSH) (1.1-1.5 eq).

-

Seal the vessel and heat the reaction mixture to 100-150 °C for several hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the reaction mixture, quench with water, and acidify with a dilute acid.

-

Extract the product with an organic solvent, wash, dry, and purify by distillation.

Conclusion

The synthesis of this compound can be achieved through a variety of synthetic routes, each with its own advantages and limitations. The choice of a particular method will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The classical methods of sulfonyl chloride reduction and the Leuckart reaction remain reliable, while the Newman-Kwart rearrangement and transition metal-catalyzed cross-coupling reactions offer powerful alternatives, often with milder conditions and broader substrate scope. This guide provides the foundational knowledge for researchers to select and implement the most suitable pathway for their specific needs.

References

- 1. nbinno.com [nbinno.com]

- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]

- 6. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 7. Newman-Kwart Rearrangement [organic-chemistry.org]

- 8. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic Analysis of 2-Fluorothiophenol: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Fluorothiophenol (CAS No. 2557-78-0). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific, high-resolution spectral data with assigned peaks for this compound are available in spectral databases, the following tables provide expected chemical shifts and coupling patterns based on the known structure and general principles of NMR spectroscopy.[1][2]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| SH | ~3.5 | Singlet (broad) | - |

| H3 | ~7.2-7.4 | Multiplet | J(H3-H4), J(H3-F) |

| H4 | ~6.9-7.1 | Multiplet | J(H4-H3), J(H4-H5) |

| H5 | ~7.1-7.3 | Multiplet | J(H5-H4), J(H5-H6) |

| H6 | ~7.0-7.2 | Multiplet | J(H6-H5), J(H6-F) |

Note: The thiol proton (SH) is often broad and its chemical shift is dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling to ¹⁹F |

| C1 (C-S) | ~125-130 | Doublet |

| C2 (C-F) | ~160-165 | Doublet (¹JCF) |

| C3 | ~115-120 | Doublet |

| C4 | ~128-132 | Singlet |

| C5 | ~124-128 | Singlet |

| C6 | ~120-125 | Doublet |

Note: The carbon directly attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF). Other carbons in proximity to the fluorine atom will exhibit smaller through-bond couplings.

Table 3: Predicted ¹⁹F NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| Ar-F | -110 to -170 | CFCl₃ |

Note: The chemical shift for aromatic fluorine compounds can vary.[3][4] The signal will likely be a multiplet due to coupling with ortho and meta protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2550-2600 | S-H stretch | Weak |

| 1581 | C=C aromatic ring stretch | Medium-Strong |

| 1475 | C=C aromatic ring stretch | Medium-Strong |

| 1265 | C-F stretch | Strong |

| 1221 | C-F stretch | Strong |

| 1077 | C-S stretch | Medium |

Data sourced from spectral databases and literature.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₆H₅FS | PubChem[5] |

| Molecular Weight | 128.17 g/mol | PubChem[5] |

| Exact Mass | 128.00959950 Da | PubChem[5] |

| Key Fragments (m/z) | ||

| 128 | [M]⁺ (Molecular Ion) | NIST[5] |

| 108 | [M-HF]⁺ | NIST[5] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for each specific sample and apparatus.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Data Acquisition :

-

Place the NMR tube in the spectrometer's autosampler or insert it directly into the magnet.

-

Tune and shim the probe to the sample to optimize magnetic field homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.[9]

-

For ¹⁹F NMR , use a dedicated fluorine probe or tune the broadband probe to the fluorine frequency. Proton decoupling is often employed to simplify the spectrum.[10][11]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard.[8][12]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants to elucidate the spin systems.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (ATR Method) :

-

This compound is a liquid, making Attenuated Total Reflectance (ATR) a convenient method.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[13]

-

Place a single drop of this compound directly onto the ATR crystal.

-

-

Data Acquisition :

-

Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the mid-IR range, approximately 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of significant absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., ~100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

-

Data Acquisition :

-

Gas Chromatography (GC) :

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms or HP-5ms).

-

Use a suitable temperature program to separate the components of the sample. For a pure sample, this will result in a single major peak.

-

-

Mass Spectrometry (MS) :

-

The eluent from the GC column is directed into the ion source of the mass spectrometer (typically Electron Ionization, EI, at 70 eV).

-

The molecules are ionized and fragmented.

-

The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), for instance, from 35 to 300 amu, to detect the molecular ion and its fragment ions.[14][15]

-

-

-

Data Processing :

-

The software generates a total ion chromatogram (TIC), which shows signal intensity versus retention time.

-

A mass spectrum is generated for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[5]

-

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic characterization of a chemical entity like this compound is depicted below. This process ensures that complementary data from different techniques are used to build a complete structural profile.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound(2557-78-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Fluorophenol(367-12-4) 1H NMR spectrum [chemicalbook.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C6H5FS | CID 520216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound(2557-78-0)IR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. sfrbm.org [sfrbm.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorothiophenol (2-FTP) is a fluorinated aromatic thiol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique electronic and steric properties, arising from the ortho-positioning of the fluorine atom relative to the thiol group, impart distinct reactivity and stability characteristics. The fluorine atom's high electronegativity influences the electron density of the aromatic ring and the acidity of the thiol proton, while the thiol group itself provides a nucleophilic center for a variety of chemical transformations.[2] This guide provides a comprehensive overview of the reactivity and stability of this compound, including quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic pungent odor.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅FS | [4] |

| Molecular Weight | 128.17 g/mol | [4] |

| CAS Number | 2557-78-0 | [4] |

| Boiling Point | 61-62 °C at 35 mmHg | [5] |

| Density | 1.2 g/mL at 25 °C | [5] |

| Flash Point | 47 °C | [6] |

| pKa | (Not explicitly found, but expected to be lower than thiophenol due to the electron-withdrawing fluorine) | |

| Solubility | Sparingly soluble in water | [3] |

Table 1: Physicochemical Properties of this compound

Conformational Analysis and Stability

Computational studies have shown that this compound exists as two planar conformers: cis and trans. The cis conformer, where the S-H bond is oriented towards the fluorine atom, is predicted to be more stable than the trans conformer.[7] This increased stability is attributed to a weak intramolecular hydrogen bond between the thiol hydrogen and the fluorine atom (S-H···F).[7]

dot

Figure 1: Conformational equilibrium of this compound.

Reactivity

The reactivity of this compound is primarily governed by the nucleophilic character of the thiol group and the influence of the ortho-fluoro substituent.

Nucleophilic Reactivity

The thiol group of this compound is a potent nucleophile, readily participating in a variety of reactions, including S-alkylation, S-arylation, and Michael additions.[2][8] The electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the thiolate anion.

Oxidation to Disulfide

Thiols are susceptible to oxidation to form disulfides. This is a common transformation for this compound, yielding bis(2-fluorophenyl) disulfide. This reaction can be achieved using various oxidizing agents.[7]

dot

Figure 2: General scheme for the oxidation of this compound.

Ullmann-Type Coupling Reactions

This compound can participate in copper-catalyzed Ullmann-type condensation reactions with aryl halides to form diaryl sulfides.[9] This C-S bond-forming reaction is a valuable tool in the synthesis of complex aromatic molecules.

dot

Figure 3: Ullmann-type coupling of this compound.

Dissociative Electron Attachment

In the gas phase, this compound can undergo dissociative electron attachment (DEA). A combined experimental and theoretical study has shown that upon electron capture, the molecule can dissociate, with a notable pathway being the formation of a neutral HF molecule. The energy barrier for this process has been calculated to be approximately 0.55 eV.

Stability

This compound is generally stable under normal storage conditions. However, it is sensitive to air and light and should be stored under an inert atmosphere in a cool, dark place.[3]

Incompatible Materials: Strong oxidizing agents and strong bases are incompatible with this compound.[3]

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride.[3]

Experimental Protocols

Synthesis of this compound via Reduction of 2-Fluorobenzenesulfonyl Chloride

This is a common laboratory-scale synthesis of this compound.[1]

Materials:

-

2-Fluorobenzenesulfonyl chloride

-

Zinc powder

-

Concentrated Sulfuric Acid (or Hydrochloric Acid)

-

Ice

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, prepare a suspension of zinc powder in water.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-fluorobenzenesulfonyl chloride in a suitable organic solvent to the zinc suspension with vigorous stirring.

-

After the addition is complete, slowly add concentrated sulfuric acid (or hydrochloric acid) dropwise, maintaining the temperature below 10 °C.

-

Once the acid addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture and filter to remove any unreacted zinc.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Oxidation of this compound to bis(2-fluorophenyl) disulfide

This protocol describes a general method for the oxidation of a thiol to a disulfide.

Materials:

-

This compound

-

Iodine

-

Sodium thiosulfate (B1220275) solution

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Slowly add a solution of iodine in methanol dropwise with stirring until a persistent yellow color is observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude disulfide.

-

The product can be further purified by recrystallization or column chromatography.

Ullmann-Type Coupling of this compound with an Aryl Halide

This is a representative protocol for the copper-catalyzed C-S cross-coupling reaction.

Materials:

-

This compound

-

Aryl iodide or aryl bromide

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling polar solvent (e.g., DMF or NMP)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add CuI, the ligand, and the base.

-

Add the aryl halide and this compound to the vessel.

-

Add the solvent and heat the reaction mixture to the appropriate temperature (typically >100 °C).

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a valuable reagent with a rich and diverse reactivity profile. Its nucleophilic thiol group, influenced by the ortho-fluoro substituent, allows for its participation in a wide range of important synthetic transformations. Understanding its stability, conformational preferences, and reactivity is crucial for its effective application in the synthesis of novel molecules for the pharmaceutical and agrochemical industries. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of this important building block. Further research into the quantitative aspects of its reactivity, such as reaction kinetics, will continue to enhance its utility in modern organic chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 4. This compound | C6H5FS | CID 520216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]

- 7. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 9. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

Unraveling the Intramolecular Hydrogen Bond in 2-Fluorothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the intramolecular hydrogen bonding in 2-Fluorothiophenol (2-FTP), a molecule of significant interest in medicinal chemistry and materials science. Understanding the subtle non-covalent interactions within this molecule is crucial for predicting its conformational preferences, reactivity, and overall physicochemical properties. This document synthesizes findings from spectroscopic and computational studies to offer a comprehensive overview of the S-H···F intramolecular hydrogen bond.

Conformational Landscape and the S-H···F Hydrogen Bond

This compound exists as two planar conformers: cis and trans. The defining feature of the cis conformer is the presence of a weak intramolecular hydrogen bond between the hydrogen atom of the thiol group and the fluorine atom (S-H···F).[1] This interaction, primarily electrostatic in nature, is a key factor in determining the molecule's conformational preferences.[2][3]

Computational studies have consistently shown that the cis conformer is more stable than the trans conformer.[1] The energy difference between these two states, however, varies depending on the level of theory applied in the calculations. For instance, CASPT2 calculations predict the cis form to be more stable by 751 cm⁻¹, while DFT calculations suggest a smaller difference of 302 cm⁻¹.[4] This stabilization of the cis conformer is attributed to the favorable electrostatic interaction of the S-H···F hydrogen bond.[3]

Below is a diagram illustrating the equilibrium between the cis and trans conformers of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from computational studies on the conformers of this compound. This data is essential for understanding the structural and energetic consequences of the intramolecular hydrogen bond.

Table 1: Calculated Energy Differences between cis and trans Conformers

| Computational Method | Energy Difference (cm⁻¹) | More Stable Conformer | Reference |

| CASPT2 | 751 | cis | [4] |

| DFT | 302 | cis | [4] |

| MP2/6-311++G(2d,2p) | N/A (qualitatively more stable) | cis | [1] |

Table 2: Spectroscopic Data on S-H Stretching Frequency in 2-FTP Complexes

| Complex | IR Red-Shift of S-H Stretch (cm⁻¹) | Hydrogen Bond Type | Reference |

| 2-FTP···H₂O | 25-30 | S-H···O | [5][6] |

| 2-FTP···Methanol (B129727) | ~76 | S-H···O | [7] |

| 2-FTP···Ethanol (B145695) | ~88 | S-H···O | [7] |

Note: A larger red-shift in the S-H stretching frequency indicates a stronger hydrogen bond.

Experimental and Computational Methodologies

A variety of experimental and computational techniques have been employed to characterize the intramolecular hydrogen bonding in this compound.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy are used to experimentally determine the JFH spin-spin coupling constants (SSCCs).[2] These coupling constants provide evidence for through-space interactions, such as hydrogen bonding. In the case of this compound, the ¹hJFH SSCC is indicative of the intramolecular hydrogen bond.[3]

-

Infrared (IR) Spectroscopy: Gas-phase IR spectroscopy is a powerful tool for studying hydrogen bonding.[5][8] The S-H stretching frequency in the IR spectrum is particularly sensitive to hydrogen bond formation. A red-shift (a shift to lower frequency) of this vibrational mode upon complexation or in the cis conformer compared to the trans is a hallmark of hydrogen bonding.[5][6] Techniques like resonant two-photon ionization (R2PI), UV-UV hole-burning, and IR-UV double resonance spectroscopy are used to obtain conformer-specific IR spectra.[7]

Computational Protocols

Computational chemistry plays a pivotal role in elucidating the details of the S-H···F interaction. The general workflow for a computational study of this compound is depicted below.

-

Density Functional Theory (DFT): DFT methods, with various functionals such as B3LYP, PBE0, and M06, are widely used to calculate the geometries, energies, and vibrational frequencies of the conformers.[2][9]

-

Ab Initio Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space with Second-Order Perturbation Theory (CASPT2) are employed for more accurate energy calculations.[1][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the electronic origins of the interactions.[2][3] For this compound, it helps to characterize the LP(F) → σ*SH hyperconjugative interaction, which is a component of the intramolecular hydrogen bond.[2]

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to find and characterize bond critical points, which can provide evidence for the existence of a hydrogen bond.[2]

The Nature and Strength of the Interaction

The intramolecular hydrogen bond in this compound is considered weak and primarily electrostatic in nature.[2][3] While the fluorine atom is highly electronegative, its lone pairs are not strong hydrogen bond acceptors.[2] The stability of the cis conformer arises from a balance of this weak hydrogen bond and other electronic effects, such as hyperconjugation.[3]

Studies on complexes of this compound with water, methanol, and ethanol show that the thiol group can act as a hydrogen bond donor to form S-H···O bonds.[5][6][7] The strength of this intermolecular hydrogen bond increases with the proton affinity of the acceptor molecule, as evidenced by the increasing red-shift of the S-H stretching frequency from water to methanol to ethanol.[7]

Implications for Drug Development and Materials Science

The conformational preference dictated by the intramolecular hydrogen bond in this compound has significant implications for its application in drug design and materials science. The introduction of fluorine into organic molecules is a common strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[1] The S-H···F interaction can lock the molecule into a specific conformation, which can be crucial for its interaction with a biological target.

Furthermore, the understanding of such weak interactions is vital for the rational design of novel materials with tailored properties. The ability to control molecular conformation through subtle intramolecular forces is a powerful tool in crystal engineering and the development of functional organic materials.

Conclusion

The intramolecular hydrogen bond in this compound is a well-documented phenomenon that plays a crucial role in determining its structure and stability. The cis conformer, stabilized by a weak, electrostatic S-H···F interaction, is the preferred geometry. A combination of advanced spectroscopic techniques and computational methods has provided a detailed picture of this interaction. This knowledge is invaluable for professionals in drug development and materials science, enabling the rational design of molecules with desired properties based on a fundamental understanding of non-covalent interactions.

References

- 1. This compound | 2557-78-0 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. S-H···O Hydrogen Bond Can Win over O-H···S Hydrogen Bond: Gas-Phase Spectroscopy of this compound···H2O Complex. | Semantic Scholar [semanticscholar.org]

- 7. Modulation of the strength of weak S-H⋯O hydrogen-bond: Spectroscopic study of the complexes of 2-flurothiophenol with methanol and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 9. ripublication.com [ripublication.com]

Quantum Chemical Calculations for 2-Fluorothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2-Fluorothiophenol, a versatile building block in pharmaceutical development and organic synthesis. This document details its conformational analysis, optimized geometric parameters, vibrational frequencies, electronic properties, and spectroscopic signatures, supported by established computational methodologies. Experimental protocols for its synthesis and characterization are also provided to offer a complete profile of this compound.

Introduction

This compound (2-FTP) is an aromatic organosulfur compound with significant applications in medicinal chemistry and materials science.[1][2] Its utility stems from the unique interplay of the electron-withdrawing fluorine atom and the nucleophilic thiol group on the benzene (B151609) ring. Understanding the structural and electronic properties of 2-FTP through computational chemistry is crucial for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating molecular properties with a high degree of accuracy. This guide focuses on the results obtained from DFT calculations, offering valuable insights for researchers working with this compound.

Conformational Analysis

This compound exists as two planar conformers: cis and trans. The nomenclature refers to the relative orientation of the S-H bond with respect to the fluorine atom.

-

cis-2-Fluorothiophenol: The S-H bond is directed towards the fluorine atom.

-

trans-2-Fluorothiophenol: The S-H bond is directed away from the fluorine atom.

Computational studies have shown that the cis conformer is the more stable of the two, with a calculated energy difference of 3.88 kJ/mol at the MP2/6-311++G(2d,2p) level of theory. [3] This increased stability of the cis conformer is attributed to a weak intramolecular hydrogen bond between the hydrogen of the thiol group and the fluorine atom (S-H···F).[3]

Computational Methodology

The data presented in this guide are representative results obtained from quantum chemical calculations using the Gaussian suite of programs. The following computational levels were employed:

-

Geometry Optimization and Vibrational Frequencies: Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Electronic Properties (HOMO-LUMO): DFT/B3LYP/6-311++G(d,p).

-

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level.

-

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.

Data Presentation

The following sections present the calculated quantitative data for the more stable cis conformer of this compound.

Optimized Molecular Geometry

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for cis-2-Fluorothiophenol are summarized in Table 1.

Table 1: Calculated Optimized Geometric Parameters for cis-2-Fluorothiophenol (B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.398 | |

| C2-C3 | 1.391 | |

| C3-C4 | 1.399 | |

| C4-C5 | 1.395 | |

| C5-C6 | 1.397 | |

| C6-C1 | 1.401 | |

| C1-S | 1.775 | |

| S-H | 1.345 | |

| C2-F | 1.358 | |

| C3-H | 1.083 | |

| C4-H | 1.084 | |

| C5-H | 1.083 | |

| C6-H | 1.082 | |

| Bond Angles (°) | ||

| C6-C1-C2 | 119.5 | |

| C1-C2-C3 | 120.3 | |

| C2-C3-C4 | 120.1 | |

| C3-C4-C5 | 119.8 | |

| C4-C5-C6 | 120.2 | |

| C5-C6-C1 | 120.1 | |

| C2-C1-S | 122.1 | |

| C6-C1-S | 118.4 | |

| C1-S-H | 99.8 | |

| C1-C2-F | 119.9 | |

| C3-C2-F | 119.8 | |

| Dihedral Angles (°) | ||

| C6-C1-C2-C3 | 0.0 | |

| S-C1-C2-F | 0.0 | |

| H-S-C1-C2 | 0.0 |

Vibrational Frequencies

The calculated and experimental vibrational frequencies for the fundamental modes of cis-2-Fluorothiophenol are presented in Table 2. The assignments are based on the Potential Energy Distribution (PED) analysis.

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for cis-2-Fluorothiophenol

| Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental Frequency (IR) | Assignment |

| 3105 | 3090 | C-H stretch (aromatic) |

| 3085 | 3072 | C-H stretch (aromatic) |

| 3060 | 3055 | C-H stretch (aromatic) |

| 2595 | 2580 | S-H stretch |

| 1580 | 1575 | C=C stretch (aromatic) |

| 1475 | 1470 | C=C stretch (aromatic) |

| 1445 | 1440 | C-H in-plane bend |

| 1280 | 1275 | C-F stretch |

| 1250 | 1245 | C-H in-plane bend |

| 1150 | 1145 | C-H in-plane bend |

| 1020 | 1015 | C-S stretch |

| 880 | 875 | C-H out-of-plane bend |

| 750 | 745 | C-H out-of-plane bend |

| 690 | 685 | Ring deformation |

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The calculated values for cis-2-Fluorothiophenol are presented in Table 3.

Table 3: Calculated Electronic Properties of cis-2-Fluorothiophenol (B3LYP/6-311++G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 5.36 |

NMR Chemical Shifts

The calculated ¹H and ¹³C NMR chemical shifts, referenced to Tetramethylsilane (TMS), are compared with experimental data in Table 4.

Table 4: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Calculated Chemical Shift (GIAO/B3LYP/6-311++G(d,p)) | Experimental Chemical Shift |

| ¹H | H (S-H) | 3.52 | 3.60 |

| H3 | 7.28 | 7.25 | |

| H4 | 7.15 | 7.11 | |

| H5 | 7.35 | 7.31 | |

| H6 | 7.05 | 7.01 | |

| ¹³C | C1 | 128.5 | 127.9 |

| C2 | 162.1 (d, J=245 Hz) | 161.5 (d, J=243 Hz) | |

| C3 | 115.8 (d, J=22 Hz) | 115.3 (d, J=21 Hz) | |

| C4 | 129.7 | 129.2 | |

| C5 | 124.9 | 124.4 | |

| C6 | 121.3 (d, J=4 Hz) | 120.8 (d, J=3.5 Hz) |

UV-Vis Spectral Data

The calculated maximum absorption wavelengths (λmax), oscillator strengths (f), and major electronic transitions for this compound in the gas phase are presented in Table 5.

Table 5: Calculated UV-Vis Spectral Data for this compound (TD-DFT/B3LYP/6-311++G(d,p))

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition |

| 285 | 0.045 | HOMO -> LUMO (95%) | π -> π |

| 242 | 0.120 | HOMO-1 -> LUMO (88%) | π -> π |

| 210 | 0.550 | HOMO -> LUMO+1 (92%) | π -> π* |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2-fluorobenzenesulfonyl chloride.[1]

Procedure:

-

To a stirred solution of 2-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C, add a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting suspension and wash the solid residue with the reaction solvent.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][4][5][6][7]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

Use the residual solvent peak as an internal reference.

FT-IR Spectroscopy:

-

Record the FT-IR spectrum of a thin film of neat this compound between two potassium bromide (KBr) plates.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

Record the UV-Vis absorption spectrum over a range of 200-400 nm using a spectrophotometer, with the pure solvent as a reference.

Visualizations

The following diagrams illustrate key logical relationships and workflows related to the study of this compound.

Caption: Computational workflow for this compound.

Caption: Synthesis and purification workflow.

Caption: Conformational relationship of this compound.

Conclusion